REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]([OH:8])=O)[C:3]([C:9]([OH:11])=[O:10])=[CH:2]1>C(OC(=O)C)(=O)C>[S:1]1[CH:2]=[C:3]2[C:9]([O:11][C:6](=[O:8])[C:4]2=[CH:5]1)=[O:10]
|
Name
|
|
Quantity
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12 g
|
Type
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reactant
|
Smiles
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S1C=C(C(=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture is then concentrated to dryness
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C2C(=C1)C(=O)OC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.55 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |